

An In-depth Technical Guide to Acetone Semicarbazone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetone semicarbazone

Cat. No.: B052170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone semicarbazone, a derivative of acetone and semicarbazide, has long been a compound of interest in organic chemistry. Initially recognized for its utility in the characterization and identification of ketones, its applications have since expanded, notably serving as a crucial intermediate in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **acetone semicarbazone**. Detailed experimental protocols for its laboratory and industrial-scale preparation are presented, alongside a thorough compilation of its spectroscopic data. The reaction mechanism is elucidated, and key logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction and Historical Context

The development of **acetone semicarbazone** is intrinsically linked to the broader history of semicarbazides and their application in the characterization of carbonyl compounds. In the late 19th and early 20th centuries, before the advent of modern spectroscopic techniques, chemists relied on the formation of crystalline derivatives with sharp, well-defined melting points to

identify and purify liquid aldehydes and ketones. Semicarbazones, formed by the reaction of a carbonyl compound with semicarbazide, proved to be particularly useful for this purpose.

While a definitive date and individual credited with the first synthesis of **acetone semicarbazone** are not readily available in the surveyed literature, its preparation falls within the period of extensive investigation into carbonyl chemistry. The Baeyer-Drewsen indigo synthesis, first described in 1882, notably utilized acetone in a reaction with o-nitrobenzaldehyde, highlighting the recognized reactivity of acetone in condensation reactions during that era. The synthesis of semicarbazide itself was a significant preceding development.

The primary historical and ongoing significance of **acetone semicarbazone** lies in its role as a stable, crystalline derivative of acetone, facilitating its identification. More recently, its importance has grown as a key starting material in the synthesis of various organic compounds, including pharmaceuticals.

Physicochemical and Spectroscopic Data

Acetone semicarbazone is a white to light yellow crystalline powder. A summary of its key physicochemical and spectroscopic data is presented below for easy reference.

Table 1: Physicochemical Properties of Acetone Semicarbazone

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ N ₃ O	[1]
Molecular Weight	115.14 g/mol	[1]
Melting Point	186-190 °C	[1][2]
Appearance	White to light yellow crystalline powder	[1]
Solubility	Slightly soluble in cold water; soluble in hot water, ethanol, and methanol.	[1][3]
Density	1.214 g/cm ³ (estimate)	[1]
CAS Number	110-20-3	

Table 2: Spectroscopic Data for Acetone Semicarbazone

Spectroscopy	Key Peaks/Signals
¹ H NMR	δ (ppm) in DMSO-d ₆ : Signals corresponding to methyl protons and N-H protons.
¹³ C NMR	δ (ppm) in DMSO-d ₆ : Signals for the methyl carbons, the imine carbon, and the carbonyl carbon.
Infrared (IR)	ν (cm ⁻¹): ~3433 (N-H stretch), ~1690 (C=O stretch, amide I), ~1580 (C=N stretch).[4]
Mass Spectrometry (MS)	m/z: Molecular ion peak corresponding to the molecular weight.

Synthesis of Acetone Semicarbazone

The synthesis of **acetone semicarbazone** is a classic example of a condensation reaction between a ketone and a derivative of ammonia. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Reaction Mechanism

The formation of **acetone semicarbazone** involves a two-step mechanism:

- Nucleophilic Addition: The terminal amino group of semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate.
- Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the semicarbazone.

The reaction is typically carried out in a weakly acidic medium (pH 4.5-5.5) to facilitate both the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, and the dehydration step.^[4] Sodium acetate is commonly used as a buffer to maintain the optimal pH.^[4] Semicarbazide is often used in the form of its hydrochloride salt, which is more stable than the free base.^[5] The sodium acetate also serves to neutralize the HCl, liberating the free semicarbazide in situ.^{[4][5]}

Experimental Protocols

This protocol is a standard method for the preparation of **acetone semicarbazone** in a laboratory setting.^[6]

Materials:

- Semicarbazide hydrochloride (1.0 g)
- Crystallized sodium acetate (1.5 g)
- Deionized water (10 mL)
- Acetone (1 mL)
- Ice bath
- Buchner funnel and filter paper
- Recrystallization solvent (water or dilute ethanol)

Procedure:

- Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of deionized water in a flask.
- Add 1 mL of acetone to the solution.
- Shake the mixture vigorously for several minutes.
- Allow the mixture to stand for 10 minutes, with occasional shaking. For faster crystallization, the flask can be placed in an ice bath.
- Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold water.
- Recrystallize the crude product from hot water or dilute ethanol to obtain pure **acetone semicarbazone**.^[6]
- Dry the purified crystals and determine the melting point. The expected melting point is around 187 °C.^[6]

This protocol outlines a general procedure for the larger-scale production of **acetone semicarbazone**.^[3]

Materials:

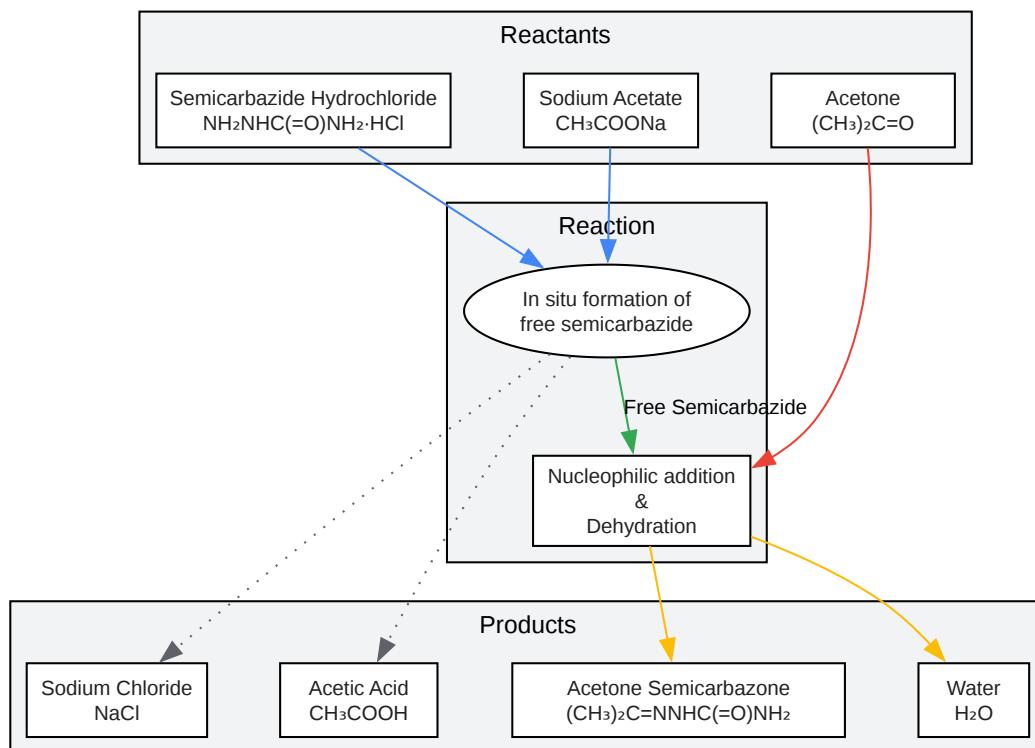
- Hydrazine hydrate (40%)
- Urea
- Acetone

Procedure:

- A mixture of hydrazine hydrate and urea is heated to 97-104 °C and refluxed for 6-7 hours to produce a semicarbazide solution.

- The solution is cooled to 45 °C and filtered.
- The filtrate is further cooled to 25 °C, and acetone is added.
- The reaction is exothermic, and the temperature is maintained at 50-60 °C for 1 hour.
- The mixture is then cooled to below 20 °C to induce crystallization.
- The crystalline product is collected by filtration and dried to yield **acetone semicarbazone**.

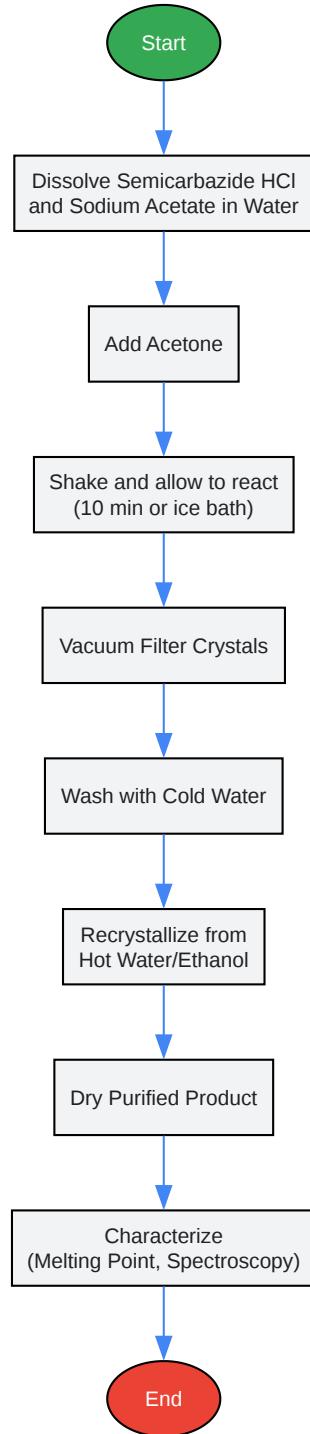
Applications in Research and Drug Development


Acetone semicarbazone serves as a valuable building block in organic synthesis and has found applications in various industries.

- Pharmaceutical Intermediate: A significant application of **acetone semicarbazone** is as an intermediate in the production of the antibacterial drug nitrofurantoin (marketed as Furadantin).[3]
- Analytical Reagent: Historically and in educational settings, it is used for the qualitative identification of acetone.
- Chelating Agent: Semicarbazones are known to act as chelating agents, binding to metal ions.[1] This property is utilized in the food industry, where **acetone semicarbazone** can be used in the processing of canned fruits and vegetables.[1]
- Drug Discovery: The semicarbazone scaffold is present in a variety of biologically active molecules. Derivatives of semicarbazones have been investigated for their anticonvulsant, antimicrobial, and anticancer activities.[7] While **acetone semicarbazone** itself is a simple molecule, it serves as a model compound for understanding the chemistry and potential of this functional group in medicinal chemistry.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of Acetone Semicarbazone


Synthesis of Acetone Semicarbazone

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **acetone semicarbazone**.

Diagram 2: Experimental Workflow for Laboratory Synthesis

Laboratory Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the lab synthesis of **acetone semicarbazone**.

Conclusion

Acetone semicarbazone, a compound with a rich history in the foundational practices of organic chemistry, continues to be relevant in both academic and industrial settings. Its straightforward synthesis, well-defined properties, and role as a precursor to valuable pharmaceuticals underscore its importance. This guide has provided a detailed overview of its discovery, synthesis, and applications, complete with experimental protocols and organized data, to serve as a valuable resource for scientists and researchers. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and concise summary of the key processes involved in the preparation and handling of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetone Semicarbazone BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Acetone Semicarbazone | High-Purity Reagent Supplier [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. prepchem.com [prepchem.com]
- 7. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acetone Semicarbazone: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052170#discovery-and-history-of-acetone-semicarbazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com